[(4-Amino-1,3,5-triazin-2-yl)thio]acetonitrile
Overview
Description
[(4-Amino-1,3,5-triazin-2-yl)thio]acetonitrile is a chemical compound with the molecular formula C5H5N5S It is a derivative of 1,3,5-triazine, a heterocyclic compound containing three nitrogen atoms at positions 1, 3, and 5 of the ring
Mechanism of Action
Target of Action
It’s known that triazine derivatives can inhibit various targets such as topoisomerase, bruton’s tyrosine kinase, focal adhesion kinase, and cyclin-dependent kinases . The specific targets for this compound would need further experimental validation.
Mode of Action
Triazine derivatives are known to interact with their targets and cause changes that inhibit the function of these targets . The specific interactions and changes caused by this compound would need further experimental validation.
Biochemical Pathways
It’s known that triazine derivatives can affect various signaling pathways . The specific pathways affected by this compound would need further experimental validation.
Result of Action
Some triazine derivatives have been shown to induce cell cycle arrest in a p53-independent manner . The specific effects of this compound would need further experimental validation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Amino-1,3,5-triazin-2-yl)thio]acetonitrile typically involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with thioglycolic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization from a suitable solvent such as ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
[(4-Amino-1,3,5-triazin-2-yl)thio]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
[(4-Amino-1,3,5-triazin-2-yl)thio]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-1,3,5-triazine: Similar structure but lacks the thio and nitrile groups.
2-Mercapto-4,6-diamino-1,3,5-triazine: Contains a mercapto group instead of the thioacetonitrile moiety.
2,4,6-Trichloro-1,3,5-triazine: A chlorinated derivative used as a precursor in various syntheses.
Uniqueness
[(4-Amino-1,3,5-triazin-2-yl)thio]acetonitrile is unique due to the presence of both amino and thioacetonitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a promising candidate for drug development .
Properties
IUPAC Name |
2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5S/c6-1-2-11-5-9-3-8-4(7)10-5/h3H,2H2,(H2,7,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYZDKBHNLKBCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=N1)SCC#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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